1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt
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Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt is a synthetic phospholipid commonly used in scientific research. It is a component of lung surfactants and has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt is synthesized through a series of esterification and phosphorylation reactions. The process typically involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation with phosphoric acid. The final product is then converted to its sodium salt form .
Industrial Production Methods
Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt involves large-scale esterification and phosphorylation reactions under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its use in research and medical applications .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the fatty acid chains.
Substitution: Substitution reactions can occur at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include modified phospholipids with altered fatty acid chains or functional groups. These products have different properties and applications in research and industry .
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane biology and lipidomics research.
Industry: Applied in the formulation of various pharmaceutical and cosmetic products.
Mechanism of Action
The compound exerts its effects by reducing interfacial tension at the air/water interfaces in the alveoli. This prevents the alveolar membranes from collapsing, thereby aiding in respiratory function. The molecular targets include the alveolar surfactant proteins and lipids, which interact with the compound to stabilize the alveolar structure .
Comparison with Similar Compounds
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
- Palmitoyloleoyl-phosphatidylglycerol
Uniqueness
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt is unique due to its specific fatty acid composition and its ability to form stable lipid bilayers. This makes it particularly useful in lung surfactant formulations and membrane studies .
Properties
Molecular Formula |
C15H26O3 |
---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
(1R,3aR,7aS)-1-[(2S)-1,1-dimethoxypropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3/t10-,11+,12-,15-/m0/s1 |
InChI Key |
FXUVMZRJUQLXGF-OXIQGZBJSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@]1(CCCC2=O)C)C(OC)OC |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=O)C)C(OC)OC |
Origin of Product |
United States |
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